

Toxicological Profile of Myosmine: An In-depth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Myosmine, a tobacco alkaloid also found in various foodstuffs, has garnered increasing scientific interest due to its potential toxicological implications. Structurally related to nicotine, **myosmine** exhibits a distinct toxicological profile characterized by genotoxicity, metabolic activation to potentially carcinogenic compounds, and interactions with key enzymatic and neurotransmitter systems. This technical guide provides a comprehensive overview of the current knowledge regarding the toxicological profile of **myosmine**, summarizing key data on its chemistry, pharmacokinetics, acute toxicity, genotoxicity, and pharmacodynamics. Detailed methodologies for pivotal experiments are provided, and key signaling pathways are visualized. Notably, this guide also highlights significant gaps in the existing toxicological database for **myosmine**, particularly concerning repeated-dose toxicity, reproductive and developmental effects, and a comprehensive neurotoxicity assessment.

Chemical and Physical Properties

Myosmine, with the systematic name 3-(3,4-dihydro-2H-pyrrol-5-yl)pyridine, is a bicyclic alkaloid composed of a pyridine ring and a 3,4-dihydro-2H-pyrrole ring.[1] Its chemical structure is similar to that of nicotine but lacks the N-methyl group and possesses a double bond in the pyrroline ring.



Property	Value	Reference(s)
CAS Number	532-12-7	[2]
Molecular Formula	C9H10N2	[2]
Molecular Weight	146.19 g/mol	[2]
Appearance	Colorless to pale yellow crystalline solid	[1]
Melting Point	42-44 °C	[3]
Boiling Point	244.7 ± 22.0 °C at 760 mmHg	[3]
Solubility	Soluble in water (254 g/L at 25 °C)	[4]

Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

The pharmacokinetic profile of **myosmine** has been partially characterized, primarily in rodent models.

Absorption

Data on the oral absorption and bioavailability of **myosmine** are limited. However, studies on its metabolism following oral administration to rats indicate that it is absorbed from the gastrointestinal tract.[5][6]

Distribution

Following intravenous administration of [14C]**myosmine** to Long-Evans rats, radioactivity was rapidly distributed.[7] High concentrations of radioactivity were observed in the stomach, salivary glands, and lachrymal glands shortly after administration.[7] At 1 and 4 hours post-administration, the highest levels of radioactivity were found in the accessory genital gland.[7] Notably, high levels of non-extractable radioactivity were present in esophageal tissue and melanin-containing tissues, suggesting potential for accumulation in these areas.[7] The half-life for the disappearance of radioactivity from various tissues was approximately 1 hour.[7]

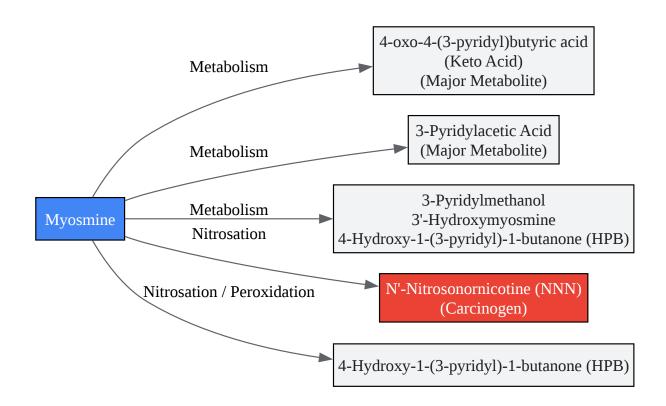


Metabolism

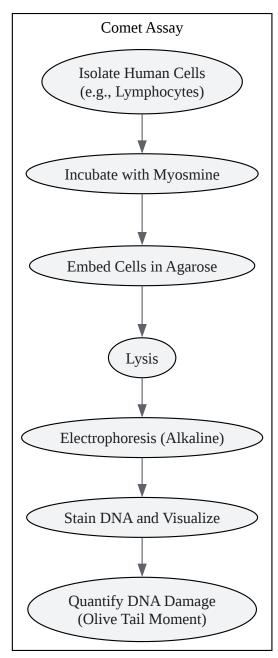
Myosmine undergoes extensive metabolism. In Wistar rats treated with oral doses of [3H]**myosmine**, the major metabolites identified in urine were 4-oxo-4-(3-pyridyl)butyric acid (keto acid), accounting for 50-63% of the total radioactivity, and 3-pyridylacetic acid (20-26%). [5][6] Minor metabolites included 3-pyridylmethanol (3-5%), 3'-hydroxy**myosmine** (2%), and 4-hydroxy-1-(3-pyridyl)-1-butanone (HPB) (1-3%).[5][6]

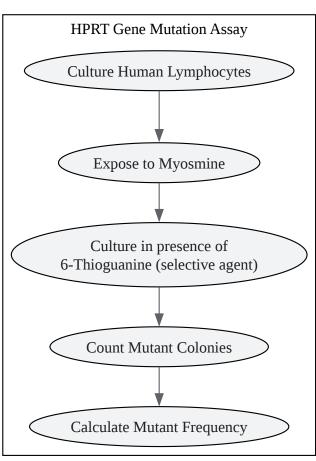
Myosmine can also be activated through non-enzymatic pathways. Under acidic conditions, it can undergo nitrosation to form N'-nitrosonornicotine (NNN), a potent esophageal carcinogen, and HPB.[8][9] Peroxidation of **myosmine**, for instance with hydrogen peroxide, can also yield HPB and other metabolites.[10][11]



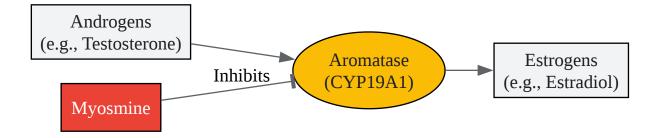




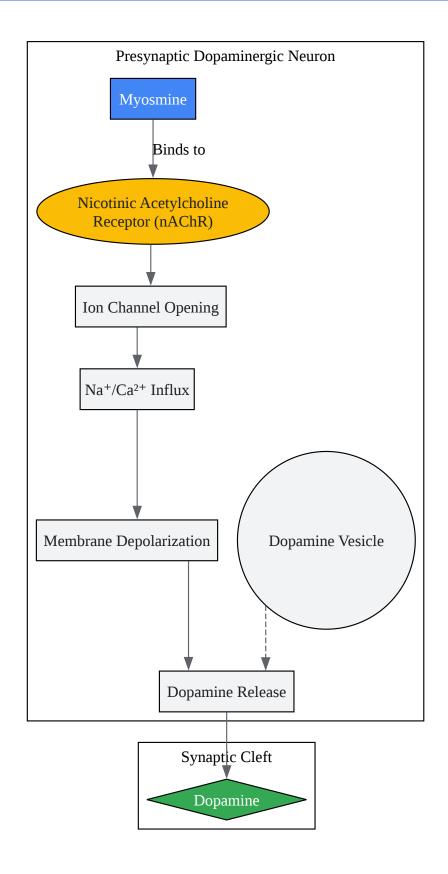












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